5-chloro-6-methoxypyridine-3-thiol
Description
Properties
CAS No. |
2357637-05-7 |
|---|---|
Molecular Formula |
C6H6ClNOS |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methoxypyridine-3-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-6-methoxypyridine.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions. For example, the reaction of 5-chloro-6-methoxypyridine with thiourea in the presence of a base can yield the desired thiol derivative.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methoxypyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH₃) are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-methoxypyridine-3-thiol has been studied for its potential therapeutic applications. The presence of the thiol group allows for interactions with biological molecules, making it a candidate for drug development. Key areas of research include:
- Antimicrobial Activity : Compounds with thiol groups often exhibit significant antimicrobial properties. Studies have shown that this compound can interact with microbial enzymes, potentially leading to the inhibition of bacterial growth.
- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals. Research indicates that this compound may exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, which could lead to the development of novel therapeutic agents.
Agrochemicals
In the field of agriculture, this compound has potential applications as a pesticide or herbicide. Its chemical structure allows for:
- Targeted Action : The compound can be designed to target specific pathways in pests or weeds, minimizing collateral damage to beneficial organisms.
- Resistance Management : By incorporating this compound into pest management strategies, it may help in managing resistance development among pest populations.
Material Science
The unique properties of this compound also make it suitable for applications in materials science:
- Polymer Additives : It can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties due to its reactive thiol group.
- Corrosion Inhibitors : The compound's ability to form protective films on metal surfaces makes it a candidate for use as a corrosion inhibitor in various industrial applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing appropriate precursors, the thiol group can be introduced via nucleophilic substitution on the pyridine ring.
- Thiol Addition Reactions : This method involves adding thiol compounds to activated pyridine derivatives, facilitating the formation of the desired product.
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-Chloro-2-(difluoromethoxy)pyridine | 0.86 | Contains difluoromethoxy substituent |
| 3,5-Dichloro-2-methoxypyridine | 0.82 | Two chlorine substituents |
| 4-Bromo-5-chloro-2-methoxypyridine | 0.80 | Contains bromine instead of methoxy |
| Pyridine-2-thiol | N/A | Basic thiol structure without substitutions |
These compounds differ primarily in their substituents and halogen content, which significantly influences their reactivity and biological activity.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
- Synergistic Effects with Other Agents : Research indicates that combining this compound with other antimicrobial agents enhances its efficacy, making it a valuable component in multi-drug formulations.
- Toxicological Assessments : Evaluations of the compound's safety profile indicate that while it possesses beneficial biological activities, careful consideration must be given to its toxicity levels during development for therapeutic use.
Mechanism of Action
The mechanism of action of 5-chloro-6-methoxypyridine-3-thiol involves its interaction with molecular targets through its functional groups:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function.
Chlorine Atom: The chlorine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets.
Methoxy Group: The methoxy group can influence the compound’s solubility and binding affinity to molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Functional Group Impact
- Thiol (-SH) vs. Hydroxyl (-OH) or Methanol (-CH2OH): The thiol group in 5-chloro-6-methoxypyridine-3-thiol confers greater acidity (pKa ~6–8 for thiols vs. ~10–12 for alcohols) and stronger nucleophilicity, making it more reactive in redox reactions or metal coordination compared to (5-chloro-2-methoxypyridin-3-yl)methanol .
- Thiol vs. Amine (-NH2):
The amine group in 5-methoxy-4-methylpyridin-3-amine•HCl introduces basicity and hydrogen-bonding capacity, whereas the thiol group prioritizes disulfide bond formation or antioxidant activity .
Substituent Positioning Effects
- Chlorine and Methoxy Placement:
In this compound, the ortho positioning of Cl (5) and OMe (6) may induce steric strain and electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe), altering reactivity compared to analogs like 5-chloro-2-methoxypyridin-3-yl derivatives . - Halogen Variations:
The presence of iodine in 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine could enhance intermolecular interactions (e.g., halogen bonding), a feature absent in the thiol-based compound .
Research Findings and Implications
- Reactivity: Thiol-containing pyridines are often explored as enzyme inhibitors or catalysts, whereas hydroxyl or amine analogs may prioritize solubility or hydrogen-bonding interactions .
- Synthetic Challenges: The steric hindrance from ortho-substituted Cl and OMe in this compound may complicate synthesis compared to less substituted analogs like 5-methoxy-4-methylpyridin-3-amine•HCl .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-6-methoxypyridine-3-thiol, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiolation reactions. A common approach involves reacting 5-chloro-6-methoxypyridine derivatives with sulfurizing agents like thiourea or Lawesson’s reagent. For example, hydrazide intermediates (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) can be treated with phenyl isothiocyanate followed by alkaline hydrolysis to introduce the thiol group . Key intermediates include halogenated pyridines and functionalized hydrazides, which require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C6, chloro at C5). Aromatic protons appear as distinct signals between δ 6.5–8.5 ppm, while the thiol proton may show a broad peak (~δ 1.5–3.0 ppm) unless derivatized.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
- IR : The S-H stretch (~2550 cm) confirms the thiol group, while C-O (methoxy) appears at ~1250 cm .
Q. How does the reactivity of the thiol group in this compound influence its derivatization potential?
- Methodological Answer : The thiol group undergoes alkylation, oxidation, and nucleophilic substitution. For alkylation, use alkyl halides in basic media (e.g., NaOH/EtOH) to form thioethers. Oxidation with HO or iodine yields disulfides or sulfonic acids, respectively. To avoid disulfide formation, inert atmospheres (N) and reducing agents (e.g., DTT) are recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and methoxy substituents impact regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The chloro group at C5 is electron-withdrawing, activating C6 for nucleophilic attack, while the methoxy group at C6 is electron-donating, directing substitution to C3 or C4. Computational studies (DFT) can predict regioselectivity, but experimental validation via competitive reactions (e.g., using NaSH vs. amines) is essential. For example, in SNAr reactions, C3-thiol derivatives form preferentially due to ortho/para-directing effects .
Q. What strategies resolve contradictions in reported antibacterial activity data for thiol-containing pyridine derivatives?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., MIC vs. disk diffusion), or compound purity. Standardize testing using CLSI guidelines, validate purity via HPLC (>95%), and employ structure-activity relationship (SAR) studies to isolate the thiol group’s contribution. Cross-reference with structurally analogous compounds (e.g., triazole-thiol derivatives) to identify trends .
Q. How can reaction conditions be optimized to minimize disulfide byproducts during thiol alkylation?
- Methodological Answer :
- Solvent Choice : Use degassed aprotic solvents (e.g., DMF, DMSO) to prevent oxidation.
- Alkylating Agent : Slow addition of alkyl halides reduces local excess.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency.
- Monitoring : TLC or in situ Raman spectroscopy tracks thiol consumption .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions, protonation of the pyridine nitrogen increases electrophilicity, risking ring degradation. In basic media, deprotonation of the thiol group (forming a thiolate) enhances nucleophilicity but may lead to disulfide formation. Stability studies (e.g., pH-rate profiling) and Arrhenius plots can quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
